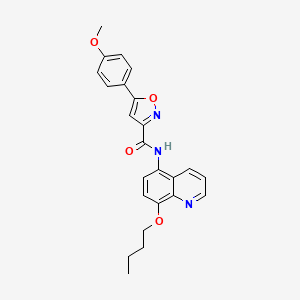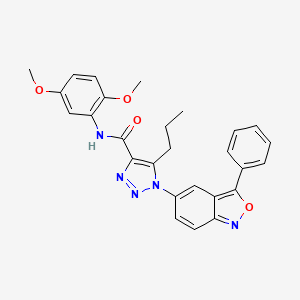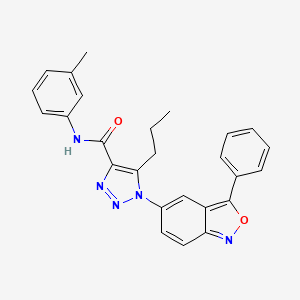![molecular formula C22H17ClFNO3S B11300318 7-[(2-chloro-6-fluorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11300318.png)
7-[(2-chloro-6-fluorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that features a chromen-4-one core structure with various substituents. This compound is notable for its potential biological activities, which include antibacterial, antifungal, and anti-inflammatory properties. The presence of the thiazole ring and the chromen-4-one moiety contributes to its diverse pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting with the preparation of the chromen-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromen-4-one moiety, converting it to dihydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The chromen-4-one moiety can intercalate with DNA, affecting transcription and replication processes. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Chromen-4-one Derivatives: Compounds such as 4H-chromen-4-one and its various substituted forms.
Uniqueness: The uniqueness of 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE lies in its combined structural features, which confer a broad spectrum of biological activities. The specific arrangement of substituents enhances its binding affinity to multiple targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H17ClFNO3S |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
7-[(2-chloro-6-fluorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C22H17ClFNO3S/c1-3-13-7-14-20(28-10-16(21(14)26)22-25-12(2)11-29-22)8-19(13)27-9-15-17(23)5-4-6-18(15)24/h4-8,10-11H,3,9H2,1-2H3 |
Clé InChI |
HMJFKOGOUQLFDD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OCC3=C(C=CC=C3Cl)F)OC=C(C2=O)C4=NC(=CS4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11300240.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11300252.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11300253.png)
![2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11300269.png)
![4-(4-chlorophenyl)-8-methyl-2-(4-methylpiperazin-1-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11300278.png)
![7-(4-Methoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11300291.png)
![N-(2-chloro-4,6-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11300293.png)

![2-[2-({4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B11300295.png)

![N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11300298.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide](/img/structure/B11300304.png)

